2-Cyanoethyl 2-aminoacetate

Medicinal Chemistry Peptide Synthesis Protecting-Group Strategy

2-Cyanoethyl 2-aminoacetate (CAS 1314908-93-4) is a bifunctional aliphatic building block comprising a primary amine and a cyanoethyl ester of glycine. Its molecular formula C5H8N2O2 and molecular weight 128.13 g/mol place it within the class of N-(2-cyanoethyl)glycine derivatives, which serve as versatile intermediates in medicinal chemistry (e.g., fluoroquinolone antibiotic synthesis) and coordination polymer science.

Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
Cat. No. B12966432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyanoethyl 2-aminoacetate
Molecular FormulaC5H8N2O2
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESC(COC(=O)CN)C#N
InChIInChI=1S/C5H8N2O2/c6-2-1-3-9-5(8)4-7/h1,3-4,7H2
InChIKeyBMRQHOWBMBAVIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyanoethyl 2-aminoacetate for Drug Discovery & Specialty Polymer R&D – A Differentiable Glycine-Derived Building Block


2-Cyanoethyl 2-aminoacetate (CAS 1314908-93-4) is a bifunctional aliphatic building block comprising a primary amine and a cyanoethyl ester of glycine . Its molecular formula C5H8N2O2 and molecular weight 128.13 g/mol place it within the class of N-(2-cyanoethyl)glycine derivatives, which serve as versatile intermediates in medicinal chemistry (e.g., fluoroquinolone antibiotic synthesis) and coordination polymer science [1][2]. Unlike simple glycinate esters, this compound presents a free amino group tethered to a cyanoethyl ester, enabling orthogonal reactivity at the amine and ester termini critical for sequential functionalization strategies.

Free primary amine enables direct N-functionalization without a deprotection step
2‑Cyanoethyl ester supports mild β‑elimination deprotection under non‑aqueous conditions
Orthogonal amine/ester reactivity facilitates sequential functionalization in multi‑step synthesis

Why 2-Cyanoethyl 2-aminoacetate Cannot Be Simply Replaced by Common Glycine Esters or Cyanoethyl Derivatives


Generic substitution among cyanoethyl-functionalized glycine derivatives fails because isomeric or homologous analogs exhibit fundamentally different molecular architecture and reactivity profiles. 2-Cyanoethyl 2-aminoacetate features the amino group directly on the glycine α-carbon, providing a free primary amine for immediate derivatization, whereas the widely available ethyl N-(2-cyanoethyl)glycinate (CAS 44981-94-4) bears a secondary amine with the cyanoethyl group attached to the nitrogen, blocking this site and altering nucleophilicity and steric accessibility . Similarly, 2-aminoethyl 2-cyanoacetate (CAS 1147182-17-9) reverses the ester and cyano positions, yielding a cyanoacetate ester rather than a cyanoethyl ester, which dictates different cyclization and condensation chemistry . These structural distinctions translate into divergent synthetic outcomes, particularly in heterocycle construction and coordination polymer topology, where the precise location of the amino and cyano motifs governs chelation geometry and product architecture [1].

N‑(2‑cyanoethyl)glycinate analogs contain a secondary amine that blocks direct acylation and alters nucleophilicity.
2‑Aminoethyl 2‑cyanoacetate reverses ester/cyano positions, leading to different cyclization and condensation outcomes.
Coordination geometry and polymer topology depend on the precise placement of amine and cyano motifs; substitution may shift framework architecture.

Quantitative Head-to-Head Evidence: 2-Cyanoethyl 2-aminoacetate vs. Structural Analogs


Primary Amine Availability: 2-Cyanoethyl 2-aminoacetate vs. N-(2-Cyanoethyl)glycine (Free Acid)

2-Cyanoethyl 2-aminoacetate presents a free primary amine (NH2) located on the glycine α-carbon, in contrast to N-(2-cyanoethyl)glycine (CAS 3088-42-4), where the cyanoethyl group is directly bonded to the amino nitrogen, yielding a secondary amine . The primary amine in the target compound exhibits higher nucleophilicity and can undergo selective acylation, sulfonylation, or reductive amination without competing deprotection steps, whereas the secondary amine in N-(2-cyanoethyl)glycine is sterically hindered and less reactive toward bulky electrophiles.

Amine Reactivity
Class-level
Target: free primary amine; Comparator: secondary amine with N‑cyanoethyl substitution
Eliminates the need for N‑deprotection prior to derivatization
Based on IUPAC/SMILES structural analysis
Medicinal Chemistry Peptide Synthesis Protecting-Group Strategy

Ester Reactivity: Cyanoethyl Ester vs. Ethyl Ester Hydrolysis Stability

The 2-cyanoethyl ester moiety in the target compound provides a β-elimination-labile protecting group, cleavable under mildly basic non-hydrolytic conditions (e.g., DBU or piperidine in DMF), a feature absent in the ethyl ester analog ethyl 2-aminoacetate hydrochloride. While quantitative rate constants for the target compound itself are not reported, class-level data for 2-cyanoethyl esters indicate that β-elimination proceeds with half-lives on the order of minutes under standard deprotection conditions (0.5 M DBU in CH3CN), compared to hours-to-days for saponification of analogous ethyl esters requiring aqueous base and elevated temperatures [1][2].

Deprotection Kinetics
Class-level
2‑Cyanoethyl ester ~100× faster β‑elimination vs. ethyl ester saponification (class inference)
Supports orthogonal deprotection in complex molecule synthesis
Target-specific rate data not reported; class-level comparison from literature
Ester Hydrolysis Chemoselectivity Solid-Phase Synthesis

Coordination Polymer Structural Diversity: ceg Ligand vs. Non-Amino Nitrile Ligands

N-(2-Cyanoethyl)glycine (ceg), the free acid form directly analogous to the target ester, has been demonstrated to form a 3D polymeric channeled structure [Ag(ceg)]X (X = CF3SO3⁻, ClO4⁻) with Ag(I) salts, as confirmed by single-crystal X-ray diffraction [1]. By comparison, the ligand 3,3′-iminodipropionitrile (idpn), which lacks the carboxylate donor, produced only a 2D sheet structure (4.82 topology) with Ag(I), and tris(2-cyanoethyl)amine (tca) yielded a discrete bimetallic macrocycle [1]. This structural escalation (0D → 2D → 3D) directly correlates with the presence of the amino acid carboxylate binding site in ceg, which is absent in idpn and tca [1]. The target compound 2-cyanoethyl 2-aminoacetate, as the ester pro-drug of ceg, provides the identical donor set (amine, nitrile, ester carbonyl) in a latent form, enabling in situ hydrolysis or direct ester coordination for tunable framework dimensionality.

Framework Dimensionality
Head-to-head
ceg analog → 3D channel structure; idpn → 2D sheet; tca → 0D macrocycle (Ag⁺ systems)
Carboxylate donor availability dictates higher framework dimensionality
Single‑crystal XRD; Dalton Trans. 2002
Coordination Chemistry Crystal Engineering Energetic Materials

Pharmaceutical Intermediate Provenance: Glycine Ester Route to Fluoroquinolone Antibiotics

The aza-Michael addition of glycine ethyl ester (a close synthetic precursor to the target compound) to acrylonitrile, yielding N-(2-cyanoethyl)glycine ethyl ester (CAS 44981-94-4), is a critical intermediate step in a published patent route to fluoroquinolone antibiotics such as LB20304 [1]. In this multi-step sequence, the N-(2-cyanoethyl)glycine ethyl ester is further elaborated via Boc protection, cyclization, and reduction to generate a pyrrolidine core bearing an oxime-substituted aminomethyl group [1]. The target compound 2-cyanoethyl 2-aminoacetate provides an alternative entry point to this intermediate family, where the free amine can be directly functionalized before or after ester elaboration, offering synthetic flexibility not available when starting from pre-N-alkylated substrates.

Route Flexibility
Cross-study comparable
Target free amine allows direct library SAR; pre‑N‑alkylated intermediate requires deprotection
Enables divergent library synthesis without additional deprotection
Referenced patent route to LB20304
Antibacterial Process Chemistry Building Block

Commercial Purity Benchmarking: 2-Cyanoethyl 2-aminoacetate vs. Common Glycine Derivatives

Commercially, 2-cyanoethyl 2-aminoacetate is available at a minimum purity specification of 97% (HPLC) . In comparison, the widely used N-(2-cyanoethyl)glycine (free acid, CAS 3088-42-4) is typically offered at >98.0% (T) purity , while ethyl N-(2-cyanoethyl)glycinate (CAS 44981-94-4) is listed at 95.0% purity . Although the target compound's specification is comparable to these analogs, the availability of a 97% minimum purity with long-term cool, dry storage stability positions it as a viable procurement alternative when primary amine reactivity is required without an additional deprotection step.

Purity Specification
Data to verify
Target: ≥97% (HPLC); analogs: 95–98% (HPLC/titration)
Meets intermediate purity threshold for research synthesis
Vendor COA data; independent verification recommended
Quality Control Procurement Specification Analytical Chemistry

Tetrazole-Forming Capacity: ceg as Precursor to Energetic Coordination Polymers

The cyanoethyl group in N-(2-cyanoethyl)glycine (ceg), directly analogous to the target ester, undergoes quantitative [2+3] dipolar cycloaddition with NaN3 under hydrothermal conditions to form the tetrazole-functionalized ligand N-[2-(1H-tetrazol-5-yl)ethyl]glycine (H2tzeg) [1]. This in situ transformation, not accessible with non-nitrile glycine derivatives (e.g., glycine, glycine ethyl ester), enables one-pot construction of energetic coordination polymers [Zn(tzeg)]n, [Cd(tzeg)(H2O)]n, and [Cu(tzeg)(H2O)]n, all characterized by single-crystal X-ray diffraction [1]. The target compound 2-cyanoethyl 2-aminoacetate, bearing the same cyanoethyl motif, is expected to exhibit analogous tetrazole-forming reactivity, providing an ester-protected variant that could modulate solubility and crystallization kinetics relative to the free acid.

Tetrazole Formation
Class-level
Cyanoethyl group undergoes [2+3] cycloaddition with NaN₃; glycine esters lack this reactivity
Enables energetic coordination polymer synthesis via click chemistry
Predicted reactivity; experimental confirmation needed
Energetic Materials Click Chemistry Coordination Polymer

Where 2-Cyanoethyl 2-aminoacetate Delivers Measurable Advantage: Evidence-Backed Application Scenarios


Divergent Library Synthesis of Pyrrolidine-Containing Antibacterials

In fluoroquinolone antibiotic programs following the LB20304 template, 2-cyanoethyl 2-aminoacetate enables late-stage diversification at the free amine position prior to ester elaboration and cyclization, a strategic advantage over pre-N-alkylated intermediates. The validated synthesis described by Kim et al. [1] demonstrates that glycine-ester-derived intermediates can be processed through cyclization, reduction, and oxime formation to generate clinical candidates; the target compound's free amine permits parallel library synthesis without deprotection, accelerating SAR exploration.

Coordination Polymer and MOF Precursor for Gas Sorption and Catalysis

Based on the demonstrated ability of N-(2-cyanoethyl)glycine (ceg) to form 3D polymeric channeled structures with Ag(I) [1], 2-cyanoethyl 2-aminoacetate serves as a protected precursor for ceg-based metal-organic frameworks. The ester form mitigates premature metal complexation during synthesis, enabling controlled in situ deprotection and framework assembly. This is particularly valuable for preparing MOFs with open metal sites for gas storage (H2, CO2) or heterogeneous catalysis applications.

Energetic Materials R&D via Click Chemistry

The cyanoethyl group in 2-cyanoethyl 2-aminoacetate is structurally primed for [2+3] cycloaddition with azides to generate tetrazole-functionalized ligands. As demonstrated by Dong et al. [1] with ceg, this transformation yields energetic coordination polymers with Zn, Cd, and Cu nodes. Procurement of the target ester enables researchers to explore the influence of ester protection on tetrazole formation kinetics and crystal morphology, potentially leading to improved energetic material formulations with tunable sensitivity and performance.

Peptide Nucleic Acid (PNA) Monomer Synthesis Support

2-Cyanoethyl 2-aminoacetate provides a glycine backbone with orthogonal protecting groups suitable for PNA backbone construction. The 2-cyanoethyl ester can serve as a carboxyl-protecting group cleavable via β-elimination under non-aqueous basic conditions [1], while the free amine is available for immediate coupling with nucleobase acetic acid derivatives. This orthogonal protection strategy, benchmarked against 2-cyanoethyl ester protecting group literature, reduces the number of protection/deprotection cycles compared to routes employing ethyl or benzyl esters, improving overall yield and purity in PNA oligomer synthesis.

Application
Selection Property
Validation Focus
Pyrrolidine antibacterial SAR
Orthogonal amine/ester reactivity
Divergent library step economy
MOF & coordination polymers
Ester‑protected carboxylate donor
Framework dimensionality control
Energetic materials R&D
Tetrazole‑forming cyanoethyl group
Energetic performance & morphology
PNA monomer synthesis
Mild β‑elimination deprotection & free amine
Coupling efficiency & purity improvement
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